A Technical Guide to 6-Ethynylpyridine-3-carboxylic acid (CAS No. 450368-21-5): A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to 6-Ethynylpyridine-3-carboxylic acid (CAS No. 450368-21-5): A Privileged Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-Ethynylpyridine-3-carboxylic acid, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Emergence of Ethynylpyridines in Medicinal Chemistry
6-Ethynylpyridine-3-carboxylic acid, also known as 6-ethynylnicotinic acid, has garnered significant attention in the pharmaceutical industry as a valuable scaffold for the synthesis of complex molecular architectures.[1] Its rigid, linear ethynyl group, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, provides a unique three-dimensional presentation of functional groups, making it an ideal fragment for probing the active sites of biological targets. The pyridine ring itself is a common motif in a multitude of approved drugs, valued for its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.[2] The incorporation of an ethynyl moiety introduces conformational rigidity and a vector for further chemical elaboration, rendering 6-Ethynylpyridine-3-carboxylic acid a strategic component in the design of highly specific and potent inhibitors for a range of therapeutic targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives. The key properties of 6-Ethynylpyridine-3-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 450368-21-5 | [1][3][4] |
| Molecular Formula | C₈H₅NO₂ | [1][4] |
| Molecular Weight | 147.13 g/mol | [1][4] |
| Physical Form | Powder | |
| InChI Key | YILQLEDPZCOECZ-UHFFFAOYSA-N |
Synthesis of 6-Ethynylpyridine-3-carboxylic acid: A Focus on Sonogashira Coupling
The primary and most efficient method for the synthesis of 6-Ethynylpyridine-3-carboxylic acid is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.
The logical starting material for this synthesis is a 6-halopyridine-3-carboxylic acid, such as 6-chloronicotinic acid or 6-bromonicotinic acid. The choice of the halogenated precursor is often a balance between reactivity (I > Br > Cl) and the cost and availability of the starting material. The alkyne component is typically a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling and other side reactions. The TMS protecting group can be readily removed in a subsequent step.
Below is a representative, detailed protocol for the synthesis of 6-Ethynylpyridine-3-carboxylic acid, grounded in the principles of the Sonogashira reaction.
Experimental Protocol: Two-Step Synthesis from 6-Chloronicotinic Acid
Step 1: Sonogashira Coupling of 6-Chloronicotinic Acid with Trimethylsilylacetylene
This step involves the palladium- and copper-cocatalyzed cross-coupling of 6-chloronicotinic acid with trimethylsilylacetylene. The copper(I) iodide cocatalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Reagents and Materials:
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6-Chloronicotinic acid
-
Trimethylsilylacetylene (TMSA)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 6-chloronicotinic acid, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).
-
Add the anhydrous, degassed solvent, followed by triethylamine (which acts as both a base and a solvent).
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Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.
-
Slowly add trimethylsilylacetylene (typically 1.2-1.5 equivalents) to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The crude product, 6-((trimethylsilyl)ethynyl)nicotinic acid, can be purified by column chromatography on silica gel.
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Step 2: Deprotection of the Trimethylsilyl Group
The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.
-
Reagents and Materials:
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6-((trimethylsilyl)ethynyl)nicotinic acid (from Step 1)
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Potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF)
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Methanol (MeOH) or a mixture of THF and water
-
-
Procedure:
-
Dissolve the purified product from Step 1 in methanol.
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Add a slight excess of potassium carbonate and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-Ethynylpyridine-3-carboxylic acid as a solid.
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Causality Behind Experimental Choices
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Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is a hallmark of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the aryl halide, while the copper facilitates the formation of the reactive acetylide species.
-
Base: Triethylamine is a common choice as it serves a dual purpose: it scavenges the hydrogen halide byproduct of the reaction and also acts as a solvent.
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Solvent: Anhydrous and degassed solvents are used to prevent the deactivation of the catalyst and unwanted side reactions.
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Protecting Group: The use of TMSA prevents the homocoupling of acetylene (Glaser coupling) and allows for a more controlled reaction. Its facile removal under mild conditions makes it an ideal protecting group.
Workflow Diagram
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The structural features of 6-Ethynylpyridine-3-carboxylic acid make it a particularly attractive building block for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]
The pyridine nitrogen of the scaffold can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. The carboxylic acid can form additional hydrogen bonds or salt bridges with basic residues in the active site, enhancing binding affinity and selectivity. The rigid ethynyl group acts as a linker, projecting further substituents into specific pockets of the kinase active site, allowing for the fine-tuning of potency and selectivity.
While specific blockbuster drugs directly citing the synthesis from this exact starting material are not always publicly disclosed in simplified schemes, the ethynylpyridine scaffold is prevalent in numerous patents for kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of lipid kinases like PIKfyve and PIP4K2C, which are targets for antiviral and other therapies.[6][7] The general strategy involves using the carboxylic acid for amide bond formation to introduce further diversity, or utilizing the ethynyl group for click chemistry or further cross-coupling reactions.
General Workflow for Kinase Inhibitor Synthesis
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Ethynylpyridine-3-carboxylic acid. Based on available safety data sheets, the compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.
-
Hazard Statements (H-statements): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements (P-statements): P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
6-Ethynylpyridine-3-carboxylic acid (CAS No. 450368-21-5) is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Sonogashira coupling reaction and its unique combination of structural and electronic features make it a privileged scaffold, particularly in the design and synthesis of targeted kinase inhibitors. As the demand for novel and selective therapeutics continues to grow, the strategic application of such well-designed molecular fragments will remain a cornerstone of successful drug discovery programs.
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